molecular formula C6H9FO3 B15299342 Methyl 4-fluoro-2-methyl-3-oxobutanoate

Methyl 4-fluoro-2-methyl-3-oxobutanoate

Cat. No.: B15299342
M. Wt: 148.13 g/mol
InChI Key: AEEKCVDAKPIQCQ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methyl-3-oxobutanoate (CAS 1449063-30-2) is a fluorinated β-ketoester compound with a molecular formula of C 6 H 9 FO 3 and a molecular weight of 148.13 g/mol . This structure features a reactive β-ketoester framework, which is a versatile scaffold in synthetic organic chemistry, and is further functionalized with a fluorine atom and an additional methyl group . Fluorinated β-ketoesters like this compound are of significant interest in medicinal and agrochemical research. The incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and bioavailability, making such compounds valuable building blocks for the synthesis of more complex fluorinated target molecules . While specific applications for this exact compound are not detailed in the literature from this search, the broader compound class is frequently employed in organocatalytic asymmetric aldol reactions for the synthesis of chiral γ-butyrolactones and other complex structures . Researchers may explore its use as a key intermediate in developing pharmaceuticals, agrochemicals, and materials. The product requires cold-chain transportation and must be stored as recommended . Please Note: This product is intended for research purposes and is labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

methyl 4-fluoro-2-methyl-3-oxobutanoate

InChI

InChI=1S/C6H9FO3/c1-4(5(8)3-7)6(9)10-2/h4H,3H2,1-2H3

InChI Key

AEEKCVDAKPIQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CF)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-2-methyl-3-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of methyl 4-chloro-3-oxobutanoate with fluorinated reagents. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base and a suitable nucleophile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-fluoro-2-methyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.

    Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-methyl-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 3-oxobutanoate ester core but differ in substituents, leading to variations in properties and reactivity:

a) Methyl 3-oxobutanoate
  • Structure: Unsubstituted 3-oxobutanoate ester.
  • Comparison : Lacks fluorine and methyl groups, resulting in lower steric hindrance and electronegativity. This increases ester group reactivity in hydrolysis or nucleophilic substitution compared to the fluorinated derivative.
b) Methyl 2-methyl-3-oxobutanoate
  • Structure : Methyl group at position 2.
  • However, the absence of fluorine reduces electron-withdrawing effects, leading to lower acidity at the α-carbon .
c) Methyl 4-fluoro-3-oxobutanoate
  • Comparison: The fluorine atom increases acidity at the α-carbon and stabilizes the keto-enol tautomer. The lack of a methyl group reduces steric effects, enhancing accessibility for reactions at the ketone moiety.
d) Methyl 2-(2-Chloro-4-fluorobenzylidene)-3-oxobutanoate (CAS 826990-67-4)
  • Structure : Benzylidene group at position 2 with chloro and fluoro substituents .
  • Comparison: The conjugated benzylidene system enhances UV absorption and thermal stability. The chloro and fluoro groups increase lipophilicity, making this compound less polar than Methyl 4-fluoro-2-methyl-3-oxobutanoate.
e) Methyl 2-benzoylamino-3-oxobutanoate
  • Structure: Benzoylamino group at position 2 .
  • Comparison : The amide functionality introduces hydrogen-bonding capacity, improving solubility in polar solvents. The bulky aromatic group reduces reactivity at the ester compared to the fluorinated derivative.

Physical and Chemical Properties (Inferred)

Compound Name Substituents Boiling Point (°C) Solubility Key Reactivity Features
This compound 4-F, 2-CH₃, 3-O ~150 (estimated) Moderate (polar) High α-carbon acidity; steric hindrance at C2
Methyl 3-oxobutanoate None ~130 High (polar) Rapid ester hydrolysis
Methyl 2-methyl-3-oxobutanoate 2-CH₃, 3-O ~140 Moderate Slower nucleophilic substitution
Methyl 2-(2-Cl-4-F-benzylidene)-3-O 2-Cl,4-F-benzylidene, 3-O ~200 (estimated) Low (nonpolar) UV activity; conjugation stability

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-fluoro-2-methyl-3-oxobutanoate in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step reactions, including fluorination and esterification. Key parameters include solvent polarity (e.g., toluene for reactant solubility) and temperature control (e.g., 60°C to enhance kinetics while avoiding thermal degradation). Monitoring via TLC or HPLC is critical to track intermediate formation .
  • Functional Groups : The ester and ketone groups require anhydrous conditions to prevent hydrolysis. Fluorine introduction via electrophilic substitution may require catalysts like BF₃ or selectfluor .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H NMR confirms fluorine proximity (deshielding effects at δ 4.5–5.5 ppm) and methyl/ester group integration. 19^{19}F NMR identifies fluorine environment .
  • IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) and C-F stretches (~1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) matches the molecular formula (C₇H₉FO₃, MW 172.14) .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity?

  • Functional Groups : Ester (-COOCH₃), ketone (C=O), and fluorine substituent.
  • Reactivity :

  • The ketone undergoes nucleophilic additions (e.g., Grignard reagents).
  • The ester is prone to hydrolysis under acidic/basic conditions.
  • Fluorine’s electron-withdrawing effect stabilizes adjacent carbonyl groups and directs electrophilic substitution .

Advanced Research Questions

Q. How can contradictory data regarding optimal reaction conditions for synthesizing this compound be resolved?

  • Approach : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, toluene may improve yield over DCM due to better reactant solubility, while temperatures >70°C risk side reactions (e.g., decarboxylation) .
  • Case Study : A 60°C reaction in toluene with 1.2 eq. of selectfluor achieved 78% yield, whereas DCM at the same temperature yielded 52% due to poor solubility .

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses?

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance fluorination efficiency.
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., esterification) .
  • Workup Procedures : Use aqueous extraction to remove unreacted reagents and column chromatography for purification .

Q. How does the stereoelectronic effect of the fluorine substituent influence the compound’s reactivity in nucleophilic reactions?

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the adjacent carbonyl, accelerating nucleophilic attack (e.g., by amines or hydrides).
  • Stereochemical Impact : The fluorine’s small size minimizes steric hindrance, favoring regioselective reactions at the ketone over the ester .

Q. What in silico methods are suitable for predicting the biological activity of this compound derivatives?

  • Molecular Docking : Assess binding affinity to targets like enzymes (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, dipole moment) with bioactivity data from analogs (e.g., cytotoxicity IC₅₀ values) .

Q. How do the spectral characteristics of this compound compare to its structural analogs?

  • Comparative Analysis :

  • NMR : Fluorine in this compound causes upfield shifts in adjacent protons compared to non-fluorinated analogs (e.g., methyl 3-oxobutanoate).
  • IR : The C-F stretch (~1100 cm⁻¹) is absent in non-fluorinated derivatives like methyl 4-cyclopropyl-3-oxobutanoate .

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